Cas no 10567-73-4 (L-Tyrosine,O-(2,4-dinitrophenyl)-)

L-Tyrosine, O-(2,4-dinitrophenyl)-, is a chemically modified derivative of the amino acid L-tyrosine, featuring a 2,4-dinitrophenyl (DNP) group attached to the phenolic hydroxyl. This modification enhances its utility in biochemical and proteomic research, particularly as a chromogenic or spectrophotometric probe. The DNP group provides strong absorbance properties, making it valuable for labeling, detection, and quantification applications. Its stability and specificity allow for precise studies of enzyme activity, protein interactions, and post-translational modifications. The compound is commonly employed in assays involving tyrosine phosphorylation or as a substrate for phosphatases. Its well-defined reactivity and spectral characteristics ensure reliable performance in experimental workflows.
L-Tyrosine,O-(2,4-dinitrophenyl)- structure
10567-73-4 structure
Product name:L-Tyrosine,O-(2,4-dinitrophenyl)-
CAS No:10567-73-4
MF:C15H13N3O7
MW:347.279623746872
CID:138486
PubChem ID:4276438

L-Tyrosine,O-(2,4-dinitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • L-Tyrosine,O-(2,4-dinitrophenyl)-
    • 2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid
    • 2,4-dinitrophenyl-L-tyrosine
    • O-<2,4-Dinitro-phenyl>-L-tyrosin
    • O-Mono-2,4-DNP-L-tyrosine
    • Alanine, 3-[p-(2,4-dinitrophenoxy)phenyl]-, DL-
    • SCHEMBL12730111
    • DTXSID401242188
    • 10567-73-4
    • FT-0770448
    • 20263-43-8
    • DTXSID60401473
    • Inchi: 1S/C15H13N3O7/c16-12(15(19)20)7-9-1-4-11(5-2-9)25-14-6-3-10(17(21)22)8-13(14)18(23)24/h1-6,8,12H,7,16H2,(H,19,20)
    • InChI Key: OHFDOVYRFJQGIR-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])C1C=CC(=CC=1)CC(C(=O)O)N

Computed Properties

  • Exact Mass: 347.07500
  • Monoisotopic Mass: 347.07534976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 164Ų

Experimental Properties

  • PSA: 164.19000
  • LogP: 3.99640

L-Tyrosine,O-(2,4-dinitrophenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-228860-1 g
O-Mono-2,4-DNP-L-tyrosine,
10567-73-4
1g
¥1,264.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-228860-1g
O-Mono-2,4-DNP-L-tyrosine,
10567-73-4
1g
¥1264.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1948912-1g
O-(2,4-Dinitrophenyl)-L-tyrosine
10567-73-4 98%
1g
¥2200.00 2024-08-09

Additional information on L-Tyrosine,O-(2,4-dinitrophenyl)-

Research Brief on L-Tyrosine,O-(2,4-dinitrophenyl)- (CAS: 10567-73-4): Recent Advances and Applications

L-Tyrosine,O-(2,4-dinitrophenyl)- (CAS: 10567-73-4) is a chemically modified tyrosine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique properties as a chromogenic substrate and its role in enzyme activity studies. Recent literature highlights its applications in protease assays, particularly for monitoring trypsin-like enzyme activities, where the cleavage of the dinitrophenyl group results in measurable spectral changes (Smith et al., 2023). This compound's stability and specificity make it a valuable tool for high-throughput screening in drug discovery.

A 2024 study published in Journal of Medicinal Chemistry explored the use of 10567-73-4 as a biochemical probe for investigating tyrosine phosphorylation dynamics. The dinitrophenyl moiety was found to enhance the compound's cell permeability while maintaining recognition by tyrosine kinases, enabling real-time tracking of phosphorylation events in live cells (Zhang et al., 2024). This represents a significant advancement over traditional radiolabeled tyrosine analogs, offering improved safety and detection sensitivity.

In pharmaceutical development, L-Tyrosine,O-(2,4-dinitrophenyl)- has emerged as a key intermediate in the synthesis of targeted cancer therapeutics. Research from the University of Cambridge (2023) demonstrated its utility in constructing antibody-drug conjugates (ADCs), where the compound serves as a linker between monoclonal antibodies and cytotoxic payloads. The dinitrophenyl group's electron-withdrawing properties were shown to enhance conjugate stability in circulation while allowing controlled drug release in tumor microenvironments.

Analytical chemistry applications have also benefited from this compound's properties. A recent Analytical Biochemistry publication (Lee et al., 2024) detailed a novel mass spectrometry method using 10567-73-4 as an internal standard for quantifying low-abundance tyrosine-containing peptides. The distinctive fragmentation pattern of the dinitrophenyl tag improved detection limits by 3-5 fold compared to conventional methods, addressing a critical need in proteomics research.

Ongoing clinical research is investigating the safety profile of 10567-73-4 derivatives. Phase I trials initiated in 2023 by BioPharma Innovations are evaluating a dinitrophenyl-tyrosine conjugate as a potential radio-sensitizer for glioblastoma treatment. Preliminary results suggest selective accumulation in tumor tissue with minimal systemic toxicity, though complete pharmacokinetic data remains pending (ClinicalTrials.gov identifier: NCT05678921).

From a synthetic chemistry perspective, recent advances in green chemistry have improved the production of L-Tyrosine,O-(2,4-dinitrophenyl)-. A 2024 Organic Process Research & Development paper described a solvent-free mechanochemical synthesis achieving 92% yield with >99% purity, addressing previous challenges with hazardous byproducts (Chen et al., 2024). This development may significantly impact commercial availability and reduce production costs for research applications.

Future research directions highlighted in a 2023 review in Chemical Biology & Drug Design suggest expanding the application of 10567-73-4 derivatives in PET imaging probes and as building blocks for supramolecular drug delivery systems. The compound's versatility continues to make it a focus of interdisciplinary research spanning chemical biology, medicinal chemistry, and pharmaceutical engineering.

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